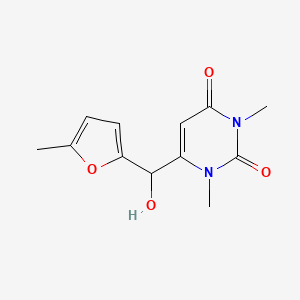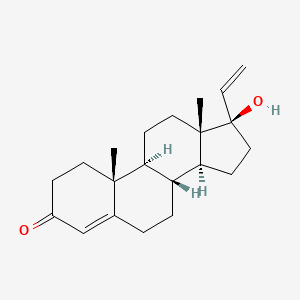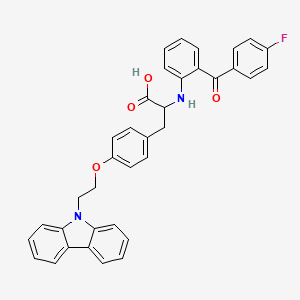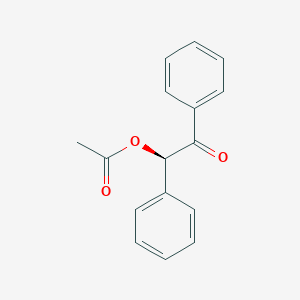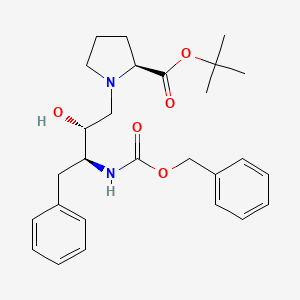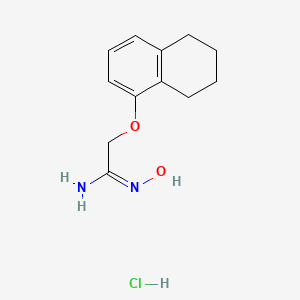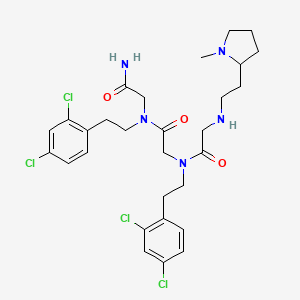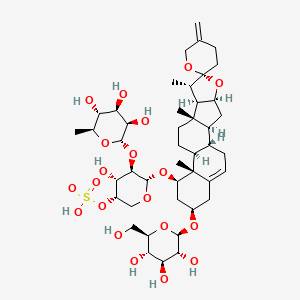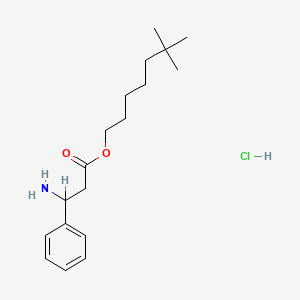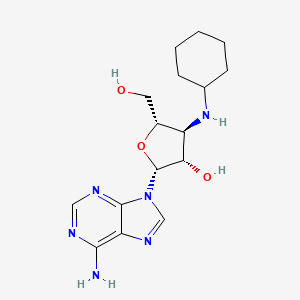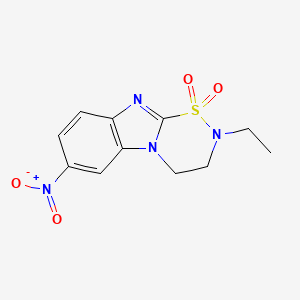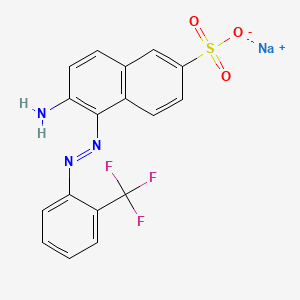
2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its naphthalene backbone, sulfonic acid group, amino group, and an azo linkage to a trifluoromethyl-substituted phenyl ring. It is commonly used in dye chemistry due to its vibrant color properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt typically involves several steps:
Diazotization: The process begins with the diazotization of 2-(trifluoromethyl)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reaction time to optimize the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation, depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acetic acid are typically used.
Substitution: Sulfonation can be achieved using sulfuric acid or oleum, while desulfonation might require strong bases like sodium hydroxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Various sulfonated or desulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is widely used as a dye intermediate. Its ability to form stable azo bonds makes it valuable in the synthesis of various azo dyes.
Biology
In biological research, it can be used as a staining agent due to its strong color properties. It helps in visualizing cellular components under a microscope.
Medicine
While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, it is used in the production of dyes for textiles, leather, and paper. Its stability and vibrant color make it a preferred choice for high-quality dyes.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The trifluoromethyl group enhances its stability and lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonic acid group increases its solubility in water, facilitating its use in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenesulfonic acid, 6-amino-5-((4-chlorophenyl)azo)-, monosodium salt
- 2-Naphthalenesulfonic acid, 6-amino-5-((2-methylphenyl)azo)-, monosodium salt
Uniqueness
Compared to similar compounds, 2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s stability and lipophilicity, making it more effective in various applications, especially in dye chemistry and biological staining.
Propiedades
Número CAS |
72207-97-7 |
|---|---|
Fórmula molecular |
C17H11F3N3NaO3S |
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
sodium;6-amino-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12F3N3O3S.Na/c18-17(19,20)13-3-1-2-4-15(13)22-23-16-12-7-6-11(27(24,25)26)9-10(12)5-8-14(16)21;/h1-9H,21H2,(H,24,25,26);/q;+1/p-1 |
Clave InChI |
GMHDQBFLKBOUMJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



